5-Iodo-1-(4-methoxybenzyl)-1h-indazole
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Overview
Description
5-Iodo-1-(4-methoxybenzyl)-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an iodine atom at the 5th position and a 4-methoxybenzyl group attached to the nitrogen atom of the indazole ring. Indazoles are known for their diverse biological activities and are used in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indazole core, which can be achieved through various methods such as the Fischer indole synthesis or the Japp-Klingemann reaction.
Benzylation: The 4-methoxybenzyl group is introduced by reacting the iodinated indazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-(4-methoxybenzyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding indazole-5-carboxylic acid.
Reduction: Formation of 5-amino-1-(4-methoxybenzyl)-1H-indazole.
Substitution: Formation of 5-azido-1-(4-methoxybenzyl)-1H-indazole.
Scientific Research Applications
5-Iodo-1-(4-methoxybenzyl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-1-(4-methoxybenzyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-1-(4-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole
- 5-Iodo-1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol
Uniqueness
5-Iodo-1-(4-methoxybenzyl)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications.
Properties
Molecular Formula |
C15H13IN2O |
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Molecular Weight |
364.18 g/mol |
IUPAC Name |
5-iodo-1-[(4-methoxyphenyl)methyl]indazole |
InChI |
InChI=1S/C15H13IN2O/c1-19-14-5-2-11(3-6-14)10-18-15-7-4-13(16)8-12(15)9-17-18/h2-9H,10H2,1H3 |
InChI Key |
CYSCBDYPDJAUQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)I)C=N2 |
Origin of Product |
United States |
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